Chemical structure and properties of etidronic acid disodium salt
Chemical structure and properties of etidronic acid disodium salt
Topic: Chemical Structure, Properties, and Therapeutic Applications of Etidronic Acid Disodium Salt Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Abstract
Etidronic acid disodium salt (Disodium Etidronate) represents the foundational archetype of the first-generation, non-nitrogen-containing bisphosphonates. Unlike its nitrogen-containing successors (e.g., zoledronic acid) which inhibit the mevalonate pathway, etidronate functions through a distinct metabolic decoy mechanism involving the formation of cytotoxic ATP analogs. This guide provides a comprehensive technical analysis of its physicochemical behavior, industrial synthesis, unique pharmacological mechanism, and the specific analytical challenges posed by its lack of a UV chromophore.
Chemical Identity & Structural Analysis
Etidronate is a geminal bisphosphonate characterized by a P-C-P backbone, which renders it resistant to enzymatic hydrolysis (unlike P-O-P pyrophosphates). The central carbon is substituted with a hydroxyl group (enhancing chemisorption to bone mineral) and a methyl group.
Physicochemical Profile:
| Parameter | Data |
| IUPAC Name | Disodium dihydrogen (1-hydroxy-1-phosphonoethyl)phosphonate |
| CAS Number | 7414-83-7 (Disodium Salt); 2809-21-4 (Acid) |
| Molecular Formula | C₂H₆Na₂O₇P₂ |
| Molecular Weight | 249.99 g/mol |
| Solubility | Highly soluble in water; insoluble in organic solvents (ethanol, acetone).[1] |
| pKa Values (Acid) | pK₁: 1.35, pK₂: 2.87, pK₃: 7.03, pK₄: 11.3 |
| Chelation Capacity | Forms stable cubic complexes with Ca²⁺, Fe³⁺, and other divalent cations. |
| Thermal Stability | Stable in solid state; aqueous solutions stable at neutral/alkaline pH. |
Structural Visualization: The following diagram illustrates the connectivity of the disodium salt, highlighting the central geminal carbon and the coordination potential of the phosphonate groups.
Mechanism of Action: The Metabolic Decoy Pathway
Expert Insight: It is critical to distinguish Etidronate from second/third-generation bisphosphonates. Nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl pyrophosphate synthase (FPPS). Etidronate does not. Instead, it mimics pyrophosphate (PPi) so closely that it is metabolically incorporated into non-hydrolyzable ATP analogs.
The Pathway:
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Chemisorption: Etidronate binds with high affinity to hydroxyapatite crystals on the bone surface.[2][3][4][5]
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Acidification & Uptake: Osteoclasts create an acidic resorption lacuna. Etidronate is released and taken up by the osteoclast via fluid-phase endocytosis.
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Metabolic Error: Intracellular Class II aminoacyl-tRNA synthetases mistakenly utilize Etidronate in place of PPi.
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ATP Analog Formation: This reaction generates AppCp (adenosine-5'-(β,γ-dichloromethylene)triphosphate), a non-hydrolyzable ATP analog.
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Apoptosis: Accumulation of AppCp inhibits the mitochondrial adenine nucleotide translocase (ANT), causing mitochondrial depolarization and caspase-dependent apoptosis.
Synthesis & Manufacturing Protocol
The industrial synthesis of etidronic acid typically utilizes the Phosphorus Trichloride (PCl₃) + Acetic Acid route.[6] This method is preferred for its atom economy and yield, though it requires rigorous control of exothermic hydrolysis.
Reaction Scheme:
Step-by-Step Protocol:
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Reagent Preparation:
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Charge a glass-lined reactor with Glacial Acetic Acid (1.0 eq) .
-
Cool to 10–15°C under inert nitrogen atmosphere.
-
-
Addition Phase (Critical Control Point):
-
Slowly add Phosphorus Trichloride (PCl₃, 1.0 eq) dropwise.
-
Caution: The reaction is highly exothermic. Maintain internal temperature <45°C to prevent side reactions (formation of acetyl chloride gas).
-
-
Acetylation/Rearrangement:
-
After addition, heat the mixture gently to 70–80°C for 2–3 hours. This facilitates the formation of phosphite intermediates.
-
-
Hydrolysis:
-
Add water carefully to hydrolyze the P-Cl bonds and the intermediate acetylated species.
-
Reflux at 100–110°C for 4 hours to ensure complete conversion to the acid form.
-
-
Purification & Salt Formation:
Analytical Characterization (The "No Chromophore" Challenge)
Etidronate lacks a conjugated π-system, meaning it does not absorb UV light above 200 nm. This renders standard UV-Vis HPLC ineffective.
Recommended Analytical Strategy:
| Method | Detector | Mobile Phase | Column | Application |
| HPLC (USP) | Refractive Index (RI) | 35mM Ammonium Nitrate (pH 7.[7]0) | Anion Exchange (L23) or Polymer | Assay & Purity (High Conc.) |
| HPLC (Alternative) | Indirect UV | Buffer + Copper(II) salts | C18 / Anion Exchange | Trace Impurities |
| Ion Chromatography | Conductivity | NaOH / Carbonate gradient | Anion Exchange | High Sensitivity |
| ³¹P NMR | NMR | D₂O | N/A | Structural Verification |
USP-Aligned HPLC Protocol (Assay):
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Principle: Separation based on anion exchange, detected by bulk property (RI).
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Column: 4.6 mm x 15 cm, packing L23 (polymethacrylate anion-exchange).
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Mobile Phase: Dissolve 2.8g Ammonium Nitrate in 1000mL water. Adjust pH to 7.0 with dilute ammonia.
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Flow Rate: 1.0 mL/min.
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Temperature: 30°C (Critical for RI stability).
-
System Suitability: Tailing factor NMT 2.0; RSD NMT 2.0%.
Pharmacokinetics & Clinical Pharmacology
Absorption:
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Bioavailability: Extremely low (1–6%). Absorption occurs via passive diffusion through paracellular transport.
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Food Effect: Bioavailability is abolished by food, calcium, or multivalent cations (formation of insoluble chelates). Strict fasting protocol required.
Distribution:
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Bone Affinity: ~50% of the absorbed dose is rapidly sequestered in bone, preferentially at sites of high turnover (resorption surfaces).
-
Half-life: Plasma t½ is short (1–6 hours), but the terminal half-life in bone is >90 days (can be years).
Metabolism & Excretion:
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Metabolism: None.[2][4][8][9] The drug is excreted unchanged.[3][5][8][10]
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Elimination: The remaining ~50% of the absorbed dose is cleared renally within 24 hours.[10]
Therapeutic Window & Safety:
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Therapeutic Use: Paget’s disease of bone, Heterotopic Ossification, Hypercalcemia of Malignancy.[10]
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Toxicity Warning: High doses (>10-20 mg/kg/day) can inhibit bone mineralization, leading to osteomalacia (soft bones), distinct from the osteonecrosis of the jaw (ONJ) seen with potent N-BPs.
References
-
PubChem. Etidronate Disodium - Compound Summary. National Library of Medicine. Available at: [Link]
-
DrugBank Online. Etidronic acid: Pharmacology and Structure. Available at: [Link]
- United States Pharmacopeia (USP).Etidronate Disodium Monograph. USP-NF. (Requires Subscription for full text, referenced for Method L23).
- Russell, R. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.
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Frith, J. C., et al. (1997). The molecular mechanism of action of the antiresorptive bisphosphonates.[11] Journal of Bone and Mineral Research. (Establishes the ATP analog mechanism).
Sources
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